Cas no 2171747-24-1 (tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate)

Tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate is a specialized carbamate-protected amine derivative, commonly employed as an intermediate in pharmaceutical synthesis and organic chemistry research. Its key structural features include a piperidine core functionalized with a pyrrolidine substituent and a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection during multi-step reactions. The compound’s rigid heterocyclic framework and protected amine moiety make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. Its synthetic utility lies in its compatibility with diverse reaction conditions and its role in enabling efficient purification and handling in peptide and small-molecule synthesis.
tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate structure
2171747-24-1 structure
商品名:tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate
CAS番号:2171747-24-1
MF:C15H29N3O2
メガワット:283.409663915634
CID:6046549
PubChem ID:165746171

tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate
    • 2171747-24-1
    • tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
    • EN300-1274319
    • インチ: 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-10-12-6-7-13(11-16-12)18-8-4-5-9-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)
    • InChIKey: HBXRQBSHKRLJQC-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(NCC1CCC(CN1)N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 283.22597718g/mol
  • どういたいしつりょう: 283.22597718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1274319-0.25g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
0.25g
$946.0 2023-06-08
Enamine
EN300-1274319-0.5g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
0.5g
$987.0 2023-06-08
Enamine
EN300-1274319-10000mg
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
10000mg
$4421.0 2023-10-01
Enamine
EN300-1274319-5.0g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
5g
$2981.0 2023-06-08
Enamine
EN300-1274319-250mg
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
250mg
$946.0 2023-10-01
Enamine
EN300-1274319-2500mg
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
2500mg
$2014.0 2023-10-01
Enamine
EN300-1274319-0.05g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
0.05g
$864.0 2023-06-08
Enamine
EN300-1274319-0.1g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
0.1g
$904.0 2023-06-08
Enamine
EN300-1274319-2.5g
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
2.5g
$2014.0 2023-06-08
Enamine
EN300-1274319-50mg
tert-butyl N-{[5-(pyrrolidin-1-yl)piperidin-2-yl]methyl}carbamate
2171747-24-1
50mg
$864.0 2023-10-01

tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate 関連文献

tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamateに関する追加情報

tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate, identified by the CAS number 2171747-24-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug design due to their ability to modulate enzyme activity and interact with biological systems. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a piperidine ring substituted with a pyrrolidine group. This unique combination of functional groups makes it a promising candidate for research in medicinal chemistry.

Recent studies have highlighted the importance of piperidine and pyrrolidine derivatives in drug discovery. These cyclic structures are known for their ability to form hydrogen bonds and interact with protein targets, making them valuable in the design of bioactive molecules. The presence of these groups in the structure of tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate suggests that it may exhibit interesting pharmacological properties. For instance, researchers have reported that similar compounds can act as inhibitors of enzymes such as histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution and condensation reactions. The use of tert-butyl groups is particularly advantageous as they provide steric protection during the synthesis process while also contributing to the overall stability of the molecule. Recent advancements in catalytic methods have further streamlined the production of such compounds, making them more accessible for large-scale studies.

In terms of applications, tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate has shown potential in several therapeutic areas. For example, its ability to modulate cellular signaling pathways makes it a candidate for anti-inflammatory and anti-cancer drug development. Additionally, its structural similarity to known bioactive agents suggests that it may possess analgesic or neuroprotective properties. Ongoing research is focused on optimizing its pharmacokinetic profile to enhance its bioavailability and reduce potential side effects.

The study of this compound also contributes to our understanding of the relationship between molecular structure and biological activity. By analyzing its interaction with target proteins, researchers can gain insights into the design of more effective drugs. For instance, computational modeling techniques have been employed to predict the binding affinity of this compound with various protein targets, providing valuable data for further experimental validation.

In conclusion, tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate represents a significant advancement in the field of organic chemistry and drug discovery. Its unique structure, combined with recent research findings, positions it as a promising candidate for future therapeutic applications. As ongoing studies continue to uncover its potential, this compound will undoubtedly play a crucial role in advancing our understanding of molecular interactions and their implications for human health.

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